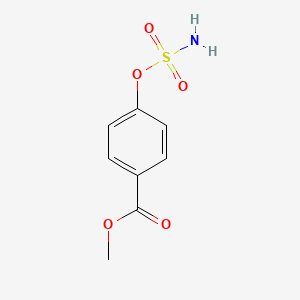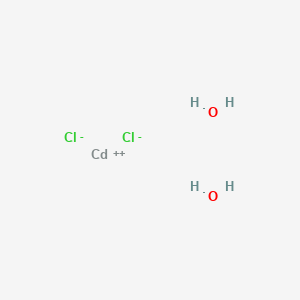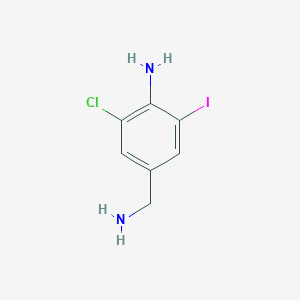
methyl 4-(sulfamoyloxy)benzoate
描述
methyl 4-(sulfamoyloxy)benzoate is a chemical compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a sulfamoyloxy group attached to the benzene ring, along with a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(sulfamoyloxy)benzoate typically involves the esterification of 4-Sulfamoyloxy-benzoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Additionally, purification steps, such as distillation or crystallization, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
methyl 4-(sulfamoyloxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-Sulfamoyloxy-benzoic acid and methanol.
Substitution: The sulfamoyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products Formed
Hydrolysis: 4-Sulfamoyloxy-benzoic acid and methanol.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.
科学研究应用
methyl 4-(sulfamoyloxy)benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 4-(sulfamoyloxy)benzoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The sulfamoyloxy group and the ester functional group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Sulfamoylbenzoic acid: This compound lacks the methyl ester group but shares the sulfamoyloxy functional group.
4-Methoxybenzoic acid methyl ester: This compound has a methoxy group instead of a sulfamoyloxy group.
Benzoic acid derivatives: Various benzoic acid derivatives with different substituents on the benzene ring.
Uniqueness
methyl 4-(sulfamoyloxy)benzoate is unique due to the presence of both the sulfamoyloxy group and the methyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H9NO5S |
|---|---|
分子量 |
231.23 g/mol |
IUPAC 名称 |
methyl 4-sulfamoyloxybenzoate |
InChI |
InChI=1S/C8H9NO5S/c1-13-8(10)6-2-4-7(5-3-6)14-15(9,11)12/h2-5H,1H3,(H2,9,11,12) |
InChI 键 |
LPYVSRFVXYNNGX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)OS(=O)(=O)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-butyl 4-oxohexahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate](/img/structure/B8286903.png)

![2-Methyl-6,7-dihydro-8H-indeno[5,4-d]thiazol-8-one](/img/structure/B8286911.png)





